molecular formula C13H19N B13305956 2-(4-Tert-butyl-phenyl)-azetidine

2-(4-Tert-butyl-phenyl)-azetidine

Katalognummer: B13305956
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: KNBGKSZKUSJNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Tert-butyl-phenyl)-azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 4-tert-butyl-phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-phenyl)-azetidine typically involves the reaction of 4-tert-butylphenylamine with an appropriate azetidine precursor. One common method is the cyclization of N-(4-tert-butylphenyl)ethanolamine under acidic conditions to form the azetidine ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tert-butyl-phenyl)-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butyl-phenyl)-azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butyl-phenyl)-azetidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol substituted with three tert-butyl groups, known for its antioxidant properties.

    4-tert-Butylphenol: A simpler phenol derivative with a single tert-butyl group, used in various industrial applications.

Uniqueness

2-(4-Tert-butyl-phenyl)-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other tert-butylphenyl derivatives. Its structural features enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities.

Eigenschaften

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)azetidine

InChI

InChI=1S/C13H19N/c1-13(2,3)11-6-4-10(5-7-11)12-8-9-14-12/h4-7,12,14H,8-9H2,1-3H3

InChI-Schlüssel

KNBGKSZKUSJNFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.